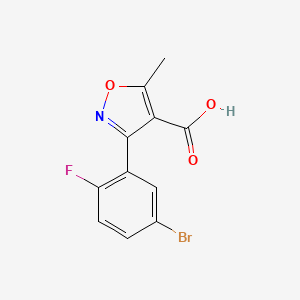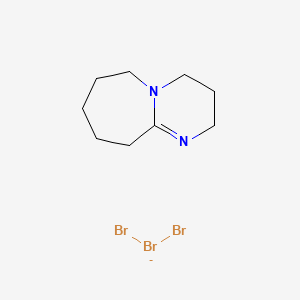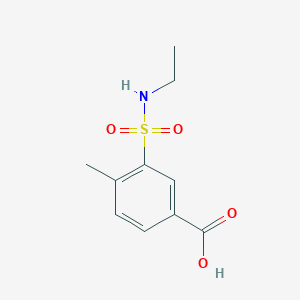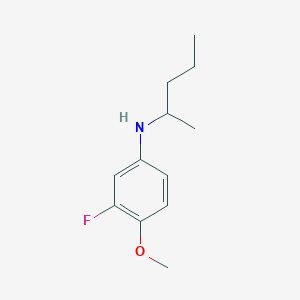
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an ethoxy group attached to the prop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol as a solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .
化学反应分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
相似化合物的比较
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)phenylprop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate.
1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole (Imazalil): This compound is used as an agricultural fungicide.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10Cl2O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC 名称 |
(E)-1-(2,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-4-3-8(12)7-10(9)13/h3-7H,2H2,1H3/b6-5+ |
InChI 键 |
RPLRVGOHUBZLCA-AATRIKPKSA-N |
手性 SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)


![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)









